![molecular formula C22H20F3NO4 B2507221 7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 637753-66-3](/img/structure/B2507221.png)
7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one
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Description
The compound of interest, 7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one, is a derivative of the chromen-4-one family, which is known for its diverse biological activities. The chromen-4-one core structure is a common motif in various synthetic and natural compounds that exhibit a wide range of pharmacological properties. The presence of substituents such as hydroxy, methoxyphenyl, pyrrolidinylmethyl, and trifluoromethyl groups can significantly influence the chemical behavior and biological activity of these molecules.
Synthesis Analysis
The synthesis of chromen-4-one derivatives typically involves the formation of the core structure followed by various functionalization reactions to introduce different substituents. For instance, the synthesis of 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their O-glucosides involves condensation reactions, cyclization, and glycosylation steps . Similarly, the synthesis of 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones from 7-hydroxy derivatives through reactions with nucleophiles under acidic or basic conditions demonstrates the versatility of hydroxychromen-4-one derivatives to undergo nucleophilic substitution reactions .
Molecular Structure Analysis
The molecular structure of chromen-4-one derivatives is characterized by the presence of a fused benzopyran ring system. The crystal structure of related compounds, such as 1-(7,8-dimethyl-2-oxo-2H-chromen-4-ylmethyl)-pyrrolidine-2,5-dione, reveals that the pyrrolidine ring can be planar and rotated with respect to the coumarin moiety, which may affect the overall molecular conformation and intermolecular interactions . The structural features of these compounds can be further elucidated using single-crystal X-ray diffraction, as seen in the study of a triazolobenzoxadiazocine derivative, which provides detailed information on bond lengths, angles, and torsion angles .
Chemical Reactions Analysis
Chromen-4-one derivatives can participate in a variety of chemical reactions. The reactivity can be influenced by the substituents present on the core structure. For example, the reaction of 7-hydroxy derivatives with nucleophiles can lead to the formation of various substituted products, demonstrating the potential for chemical modifications . Additionally, coordination compounds of chromen-4-one derivatives can be synthesized by reacting with metal salts, as shown in the synthesis of complexes with Cu(II) and Zn(II) .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromen-4-one derivatives are influenced by their molecular structure. The presence of functional groups such as hydroxy, nitro, and methoxy can affect properties like solubility, melting point, and reactivity. Theoretical calculations, such as Hartree-Fock (HF) and Density Functional Theory (DFT), can predict vibrational frequencies and molecular electrostatic potential (MEP) maps, which are valuable for understanding the chemical behavior of these compounds . The coordination compounds of chromen-4-one derivatives exhibit specific spectroscopic features and magnetic properties, which are essential for their characterization .
Scientific Research Applications
Metabolism and Disposition in Human Subjects
A study on the metabolism and disposition of BMS-690514, an inhibitor targeting human epidermal growth factor and vascular endothelial growth factor receptors, reveals insights into the absorption, metabolism, and excretion patterns of complex organic molecules in humans. This research is critical for understanding the pharmacokinetic profiles of novel therapeutic agents, including their metabolic pathways and the role of metabolites. Such studies are essential for developing treatments for conditions like non–small-cell lung cancer and metastatic breast cancer (Christopher et al., 2010).
Environmental Exposures and Effects
Research on hydroxylated and methoxylated polybrominated diphenyl ethers (PBDEs) in human plasma highlights the importance of studying environmental contaminants and their metabolites. Such studies provide critical data on human exposure to environmental toxins and their potential endocrine-disrupting effects. Understanding the accumulation, sources, and health implications of these compounds in human tissues contributes to environmental health and safety regulations (Wang et al., 2012).
Analytical Characterization for Toxicological Analysis
The identification and analytical characterization of new psychoactive substances (NPS) through techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are crucial for resolving complex toxicological cases. This research underlines the significance of advanced analytical methods in identifying and quantifying novel compounds, especially in forensic and toxicological contexts. Such studies are pivotal for public health safety, providing valuable information on the pharmacokinetics and toxicology of new and emerging compounds (Ameline et al., 2019).
properties
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3NO4/c1-29-14-6-4-13(5-7-14)18-19(28)15-8-9-17(27)16(12-26-10-2-3-11-26)20(15)30-21(18)22(23,24)25/h4-9,27H,2-3,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPPKIICRKXGFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3CN4CCCC4)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one |
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